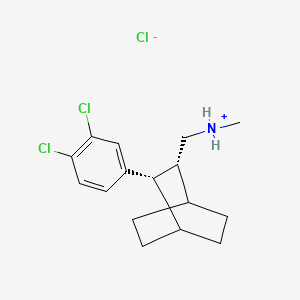
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.2)octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the dichlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Chemistry: It is utilized in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- cis-2-(3,4-Dichlorophenyl)-3-dimethylaminomethylbicyclo(2.2.2)octane, hydrochloride
- cis-2-(3,4-Dichlorophenyl)-3-ethylaminomethylbicyclo(2.2.2)octane, hydrochloride
Uniqueness
cis-2-(3,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is unique due to its specific substitution pattern and the presence of the methylaminomethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry.
Properties
CAS No. |
62373-90-4 |
|---|---|
Molecular Formula |
C16H22Cl3N |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
[(2R,3S)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H21Cl2N.ClH/c1-19-9-13-10-2-4-11(5-3-10)16(13)12-6-7-14(17)15(18)8-12;/h6-8,10-11,13,16,19H,2-5,9H2,1H3;1H/t10?,11?,13-,16-;/m1./s1 |
InChI Key |
UJDZTUBJBIXAGT-QYTBXVMCSA-N |
Isomeric SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC(=C(C=C3)Cl)Cl.[Cl-] |
Canonical SMILES |
C[NH2+]CC1C2CCC(C1C3=CC(=C(C=C3)Cl)Cl)CC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















